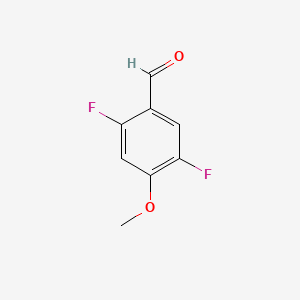

2,5-Difluoro-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGKDDVUUMOTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397416 | |

| Record name | 2,5-difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-08-0 | |

| Record name | 2,5-Difluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879093-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. 2,5-Difluoro-4-methoxybenzaldehyde, with the CAS number 879093-08-0, emerges as a pivotal building block in this domain. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts distinct electronic and steric characteristics, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core properties, synthesis, and potential applications of this compound, offering a technical resource for professionals engaged in cutting-edge research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 879093-08-0 | N/A |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Appearance | White to off-white solid | N/A |

| Melting Point | 97-100 °C | N/A |

| Boiling Point (Predicted) | 232.8 ± 35.0 °C | N/A |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | N/A |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents such as ethanol, ether, and chloroform (inferred from 4-methoxybenzaldehyde).[1][2] | N/A |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | N/A |

Synthesis and Mechanistic Insights: A Plausible Synthetic Pathway

Proposed Synthetic Scheme:

A logical approach would be the formylation of 1,4-difluoro-2-methoxybenzene. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Difluoro-2-methoxybenzene

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

1,4-Difluoro-2-methoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Aromatic Compound Addition: Dissolve 1,4-difluoro-2-methoxybenzene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality in Experimental Choices:

-

Vilsmeier-Haack Reaction: This method is chosen due to its high efficiency in formylating electron-rich aromatic systems. The methoxy group in the starting material is an activating group, directing the electrophilic substitution to the ortho and para positions. The fluorine atoms are deactivating but their influence is overcome by the strongly activating methoxy group.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.

-

Controlled Temperature: The initial cooling during the formation of the Vilsmeier reagent and the addition of the aromatic substrate is necessary to control the exothermic reaction and prevent side reactions.

Applications in Drug Discovery and Development: A Gateway to Novel Therapeutics

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules, leveraging these benefits.

Role as a Key Intermediate:

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine moieties, a common feature in many drug classes.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone derivatives, which often exhibit interesting biological activities.

-

Condensation Reactions: With various nucleophiles to form Schiff bases, which can be further modified or act as bioactive compounds themselves.

-

Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, expanding the synthetic possibilities.

The presence of the difluoro and methoxy substituents on the aromatic ring provides a unique electronic environment that can influence the reactivity of the aldehyde group and the properties of the resulting derivatives. These substituents can also engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The aldehyde proton will appear as a singlet or a finely split multiplet, typically in the range of 9.5-10.5 ppm. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (with chemical shifts influenced by the fluorine and methoxy substituents), and the methoxy carbon (around 55-60 ppm). The carbon signals will also show splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms. Two distinct signals are expected, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the key functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | 1700 - 1720 (strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Aldehyde) | 2720 - 2820 (medium, often two bands) |

| C-O (Methoxy) | 1200 - 1300 (strong) and 1000 - 1100 (strong) |

| C-F | 1000 - 1400 (strong) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 172. Key fragmentation patterns would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 171), the loss of the formyl group ([M-CHO]⁺ at m/z 143), and the loss of a methyl group from the methoxy moiety ([M-CH₃]⁺ at m/z 157).

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, the following guidelines, based on the known hazards of substituted benzaldehydes, should be strictly followed.

Potential Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[3][4][5]

-

Sensitization: Prolonged or repeated contact may cause skin sensitization.[3]

-

Toxicity: Harmful if swallowed or inhaled.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Promising Future in Chemical Synthesis

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups and substituents makes it a highly valuable and versatile building block for the synthesis of novel compounds with tailored properties. For researchers and scientists in drug discovery and materials science, this compound offers a gateway to new chemical space and the potential for groundbreaking innovations. As our understanding of the role of fluorine in molecular design continues to evolve, the importance of intermediates like this compound is set to grow, paving the way for the next generation of advanced materials and therapeutics.

References

An In-Depth Technical Guide to 2,5-Difluoro-4-methoxybenzaldehyde

Abstract: 2,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in contemporary chemical synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy and aldehyde groups, make it a valuable precursor for a range of complex molecular targets. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. It is intended for researchers, chemists, and professionals in drug discovery and materials science who require a comprehensive understanding of this versatile reagent.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 5, a methoxy group at position 4, and an aldehyde group at position 1. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

The molecular formula is C₈H₆F₂O₂.[1] Its molecular weight is 172.13 g/mol .[1][2] The fluorine atoms significantly influence the molecule's electrostatic potential and can engage in hydrogen bonding, which can be pivotal in designing molecules for biological targets.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| CAS Number | 879093-08-0 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 97-100 °C | [1] |

| Boiling Point (Predicted) | 232.8 ± 35.0 °C | [1] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1] |

| InChI Key | DCGKDDVUUMOTDH-UHFFFAOYSA-N | [4] |

| SMILES String | COC1=C(C=C(C(F)=C1)C=O)F | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes like this compound often involves multi-step sequences starting from simpler aromatic precursors. A common strategy is the formylation of a correspondingly substituted anisole derivative. One of the most prevalent methods for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

Causality in Synthesis: The choice of a formylation reaction like the Vilsmeier-Haack is dictated by the electronic nature of the precursor, 2,5-difluoroanisole. The methoxy group is an ortho-, para-director, activating the ring for electrophilic substitution. The Vilsmeier reagent (generated from a phosphoryl chloride and a formamide like DMF) is a mild electrophile, which is ideal for this type of transformation, minimizing side reactions that might occur with harsher electrophiles.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

Step 1: Generation of the Vilsmeier Reagent

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphoryl chloride (POCl₃, 1.1 eq) in an appropriate solvent (e.g., anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to 0 °C in an ice bath.

-

Slowly add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise via the dropping funnel. The causality here is critical: slow addition is necessary to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

Step 2: Electrophilic Aromatic Substitution

-

Dissolve the starting material, 2,5-difluoroanisole (1.0 eq), in the chosen anhydrous solvent.

-

Add this solution to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture, typically to 60-80 °C, and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is required to overcome the activation energy for the electrophilic attack on the difluorinated aromatic ring.

Step 3: Hydrolysis and Work-up

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. This is a highly exothermic step and must be performed with caution.

-

Neutralize the acidic solution with an aqueous base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.

-

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Validation and Structural Confirmation

Each synthesis must be a self-validating system. The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of hydrogen atoms. For this molecule, one would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.1 ppm), the two aromatic protons (with characteristic splitting patterns due to H-F and H-H coupling), and the methoxy protons (a singlet around 3.9-4.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~185-190 ppm), aromatic carbons directly attached to fluorine (showing large C-F coupling constants), and the methoxy carbon (~56 ppm).

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₈H₆F₂O₂).[1]

-

Infrared (IR) Spectroscopy: This identifies the functional groups present. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1690-1715 cm⁻¹, and C-F stretches will be visible in the fingerprint region (typically 1000-1400 cm⁻¹).

The diagram below illustrates a standard workflow for synthesizing and validating the final product.

Caption: Synthesis and validation workflow for this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable precursor for creating novel pharmaceutical candidates.

-

Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing various heterocyclic rings (e.g., pyrimidines, quinolines, imidazoles), which are prevalent motifs in active pharmaceutical ingredients (APIs).

-

Modulation of Physicochemical Properties: The fluorine atoms are often incorporated into drug candidates to improve metabolic stability (by blocking sites of oxidative metabolism) and enhance binding affinity (through favorable electrostatic interactions). The methoxy group can also be used to tune lipophilicity and solubility.

-

Precursor for Bioactive Molecules: While specific examples for this exact molecule are proprietary or in early stages, analogous fluorinated and methoxylated benzaldehydes are key in synthesizing compounds targeting a range of diseases, including cancer, inflammation, and infectious agents.[5][6] The structural motifs derived from these building blocks are common in kinase inhibitors and GPCR modulators.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and the strategic placement of its fluoro and methoxy substituents provide chemists with a powerful building block for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher looking to leverage its potential in their scientific endeavors.

References

- 1. This compound | 879093-08-0 [amp.chemicalbook.com]

- 2. This compound | C8H6F2O2 | CID 3856938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 2,5-Difluoro-4-methoxybenzaldehyde in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2,5-Difluoro-4-methoxybenzaldehyde, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various organic solvents.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . Its structure, featuring a benzene ring with two fluorine atoms, a methoxy group, and an aldehyde functional group, imparts a unique combination of polarity and aromatic character. This substitution pattern is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its physical properties, particularly solubility, essential for its effective use in synthesis, formulation, and purification processes.

The presence of the polar carbonyl group in the aldehyde and the ether linkage of the methoxy group suggests the potential for dipole-dipole interactions.[1][2] However, the nonpolar aromatic ring and the hydrophobic nature of the fluorine substituents also play a crucial role in determining its solubility profile.[3][4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5] For this compound, several key factors influence its solubility in organic solvents:

-

Polarity: The molecule possesses both polar (aldehyde and methoxy groups) and nonpolar (difluorinated benzene ring) regions. The overall polarity will determine its affinity for solvents of varying polarities.

-

Hydrogen Bonding: While the aldehyde group itself cannot act as a hydrogen bond donor, the oxygen of the carbonyl can act as a hydrogen bond acceptor with protic solvents like alcohols.[2][6]

-

Intermolecular Forces: The solubility will depend on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must overcome the solute-solute and solvent-solvent interactions.

-

Effect of Substituents: The two fluorine atoms, being highly electronegative, influence the electron distribution in the benzene ring, which can affect its interactions with solvents. The methoxy group also contributes to the overall polarity and potential for hydrogen bonding.

Based on these principles and data from structurally similar compounds like benzaldehyde and 4-methoxybenzaldehyde, a qualitative prediction of solubility can be made. Benzaldehyde is generally considered insoluble in water but highly soluble in organic solvents like diethyl ether, ethyl acetate, and chloroform. Similarly, 4-methoxybenzaldehyde is slightly soluble in water but dissolves well in common organic solvents such as ethanol, ether, and chloroform.[7][8] Therefore, it is anticipated that this compound will exhibit poor solubility in water and good solubility in a range of common organic solvents.

Inferred Solubility Profile of this compound

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the carbonyl and methoxy groups. |

| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding.[8] | |

| Water | Insoluble/Slightly Soluble | The large nonpolar aromatic ring dominates, limiting solubility despite polar groups.[2][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. |

| Acetone | Soluble | The ketone group in acetone can interact with the polar groups of the solute.[8] | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, though generally a weaker solvent than DMSO or acetone for many organic solids. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Effective at dissolving moderately polar organic compounds. |

| Chloroform | Soluble | A common solvent for many aromatic compounds.[7] | |

| Toluene | Moderately Soluble | The aromatic nature of toluene will favor interaction with the benzene ring of the solute. | |

| Hexane | Sparingly Soluble/Insoluble | The significant difference in polarity between the solute and this nonpolar solvent will limit solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered a reliable technique for determining equilibrium solubility.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess of solid should be visible to ensure saturation is reached.[11]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical for accurate results.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute in the sample.[13]

-

Generate a calibration curve from the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to other aromatic aldehydes.

-

Always handle the compound in a well-ventilated area or a fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

-

Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.[16]

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed safety information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers can confidently assess the solubility of this important compound, facilitating its effective use in various scientific and industrial applications. The provided inferred solubility profile serves as a valuable starting point for solvent selection, while the experimental workflow offers a robust method for generating precise, quantitative data.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. byjus.com [byjus.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. quora.com [quora.com]

- 5. chem.ws [chem.ws]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. bio.vu.nl [bio.vu.nl]

- 15. synquestlabs.com [synquestlabs.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Difluoromethoxybenzaldehyde Isomers (C₈H₆F₂O₂): Spotlight on 4,5-Difluoro-2-methoxybenzaldehyde

Abstract and Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Fluorinated aromatic aldehydes, in particular, are high-value building blocks, providing a reactive handle for constructing complex pharmaceutical intermediates. The molecular formula C₈H₆F₂O₂ represents a class of difluorinated, oxygenated benzaldehyde isomers, most commonly difluoromethoxybenzaldehydes. These compounds are of significant interest to researchers and drug development professionals due to the synergistic effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the reactivity and biological profile of derivative molecules.[3][4]

This technical guide provides an in-depth analysis of the C₈H₆F₂O₂ aldehyde class, with a specific focus on the synthetically versatile isomer, 4,5-Difluoro-2-methoxybenzaldehyde . We will explore its nomenclature, synthesis, spectroscopic characterization, key chemical transformations, and applications as a precursor in medicinal chemistry. The protocols and mechanistic discussions herein are presented with the causality and validation required for professional research and development environments.

Nomenclature and Isomerism

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for aldehydes where the -CHO group is attached to a benzene ring uses "benzaldehyde" as the parent name.[5][6] Substituents are numbered such that the carbon bearing the aldehyde group is C1, and the remaining positions are assigned the lowest possible locants.

The formula C₈H₆F₂O₂ allows for numerous constitutional isomers, which are compounds with the same molecular formula but different atomic connectivity. These primarily fall into two categories:

-

Difluoro-methoxy-benzaldehydes: Where two fluorine atoms and one methoxy group are substituents on the benzaldehyde ring. Examples include 4,5-Difluoro-2-methoxybenzaldehyde[7], 3,4-Difluoro-2-methoxybenzaldehyde[8], and 2,3-Difluoro-4-methoxybenzaldehyde.

-

F-methoxy-F-benzaldehydes: This is a subset of the above.

-

(Difluoromethoxy)benzaldehydes: Where a -OCHF₂ group is attached to the benzaldehyde ring, such as 4-(difluoromethoxy)benzaldehyde.[9]

This guide will focus on 4,5-Difluoro-2-methoxybenzaldehyde (CAS No: 145742-34-3)[7][10], a prominent and commercially available member of this isomeric class.

Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

The synthesis of substituted benzaldehydes often involves formylation of a corresponding substituted benzene ring. A common and effective method is the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent like dimethylformamide (DMF). The latter approach offers high regioselectivity, driven by the directing effects of the substituents.

Expertise-Driven Rationale: The methoxy group (-OCH₃) is a strong ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of ortho-lithiation, it is a powerful ortho-directing group. Deprotonation occurs preferentially at the C2 position, adjacent to the methoxy group, due to coordination with the lithium cation. This directed metalation provides a reliable pathway to introduce the aldehyde function at the desired C2 position relative to the methoxy group on the 1,2-difluoro-4-methoxybenzene starting material.

Synthetic Workflow Diagram

Caption: Ortho-lithiation/formylation synthesis workflow.

Step-by-Step Experimental Protocol: Ortho-lithiation and Formylation

This protocol is a representative procedure adapted from standard organic synthesis methodologies.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1,2-difluoro-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate is typically rapid at this temperature.

-

Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4,5-difluoro-2-methoxybenzaldehyde.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through rigorous analysis. The following table summarizes key properties for 4,5-Difluoro-2-methoxybenzaldehyde.

| Property | Value | Source |

| IUPAC Name | 4,5-difluoro-2-methoxybenzaldehyde | [7] |

| Molecular Formula | C₈H₆F₂O₂ | [7][11] |

| Molecular Weight | 172.13 g/mol | [7] |

| CAS Number | 145742-34-3 | [7][10] |

| Appearance | White to off-white solid | --- |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.4 (dd, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃) | Predicted |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-135 to -145 ppm (m, 2F) | Predicted |

| IR (KBr, cm⁻¹) | ~2850 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1280 (C-O), ~1100 (C-F) | Predicted |

| Mass Spec (EI, m/z) | 172 (M⁺), 171 (M-H)⁺, 143 (M-CHO)⁺ | Predicted |

Data Interpretation:

-

¹H NMR: The singlet around 10.3 ppm is characteristic of the aldehyde proton. The two doublets of doublets in the aromatic region confirm the disubstituted pattern on that side of the ring, and the singlet at 3.9 ppm corresponds to the methoxy protons.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch near 1690 cm⁻¹ is a definitive feature of an aromatic aldehyde.

-

Mass Spectrometry: The molecular ion peak at m/z = 172 matches the calculated molecular weight.

Chemical Reactivity: Reductive Amination

Reductive amination is one of the most powerful and versatile methods for synthesizing amines, a functional group prevalent in over 80% of pharmaceuticals.[12][13] The reaction involves the condensation of a carbonyl compound (here, our aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[14][15] This one-pot procedure is highly efficient for creating secondary amines.[12]

Mechanism Rationale: The reaction is typically performed under mildly acidic conditions to catalyze imine formation. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is chosen because it is mild enough to not reduce the starting aldehyde but potent enough to readily reduce the intermediate iminium ion.[14]

Reductive Amination Mechanism Diagram

Caption: General mechanism for one-pot reductive amination.

Step-by-Step Protocol: Synthesis of a Secondary Amine

-

Setup: In a round-bottom flask, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.05 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14]

-

Imine Formation: Add acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The addition may be mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude secondary amine can be purified via column chromatography or crystallization.

Applications in Drug Discovery

The presence of fluorine atoms in a drug candidate can profoundly enhance its pharmacological profile.[1] Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.[2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]

-

Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[2]

4,5-Difluoro-2-methoxybenzaldehyde serves as a valuable starting material for synthesizing compounds where these effects are desired. The aldehyde handle allows for its incorporation into diverse molecular architectures through reactions like reductive amination, Wittig olefination, and aldol condensations, making it a key intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

According to its Safety Data Sheet (SDS), 4,5-Difluoro-2-methoxybenzaldehyde is classified with the following hazards:

Handling Recommendations:

-

Use only in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, mist, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

The C₈H₆F₂O₂ aldehyde, exemplified by 4,5-Difluoro-2-methoxybenzaldehyde, is more than a simple chemical. It represents a class of strategically designed building blocks for modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the inherent benefits conferred by its fluorine substituents make it an invaluable tool for researchers and scientists. Understanding its synthesis, characterization, and key transformations, such as reductive amination, empowers drug development professionals to construct novel molecular entities with potentially enhanced therapeutic properties.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-(Difluoromethoxy)benzaldehyde | C8H6F2O2 | CID 2736986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. PubChemLite - 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 12. scispace.com [scispace.com]

- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 14. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Safety and Handling of 2,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction: The Significance and Safety Imperative of a Versatile Building Block

2,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity and properties that are highly valued in drug discovery and development. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As with many aromatic aldehydes, the primary concerns revolve around its irritant properties. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to work with this compound confidently and safely. Our approach is rooted in the causality of safety measures, ensuring that every recommendation is backed by a clear understanding of the underlying chemical and toxicological principles.

Section 1: Hazard Identification and Risk Profile

The foundational step in safe handling is a comprehensive understanding of the intrinsic hazards of the substance. Based on available Safety Data Sheets (SDS) for this compound, the compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [2]

This classification places it in a category of compounds that require diligent use of personal protective equipment and careful handling to avoid direct contact. The irritant nature of substituted benzaldehydes is a well-documented phenomenon. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to an inflammatory response. The presence of fluorine atoms can further modulate this reactivity.

Physicochemical and Toxicological Data Summary

| Property | Value/Information | Source/Rationale |

| Chemical Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | Solid (form may vary) | General chemical properties |

| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2] |

| Storage Class | 11 - Combustible Solids | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [4][5] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF) upon combustion. | [5] |

Note: This table is a synthesis of available data. Always refer to the supplier-specific SDS for the most accurate information.

Section 2: Exposure Control and Personal Protection: A Self-Validating System

The core principle of exposure control is to create a series of barriers between the researcher and the hazardous substance. This is not merely a checklist of equipment but a self-validating system where each component's purpose is understood and its integrity is routinely verified.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder or preparation of solutions, must be conducted in a properly functioning chemical fume hood.[6] This is the most critical engineering control to mitigate the risk of respiratory irritation by containing vapors and fine particulates.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the event of an unforeseen release.

-

Accessible Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. For this compound, the following are mandatory:

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required at all times.[7] Given the "serious eye irritation" classification, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling aromatic aldehydes.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn to protect against skin contact.

-

-

Respiratory Protection: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. fishersci.com [fishersci.com]

- 8. chemstock.ae [chemstock.ae]

The Synthetic Journey and Ascendant Utility of 2,5-Difluoro-4-methoxybenzaldehyde: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2,5-Difluoro-4-methoxybenzaldehyde, a key fluorinated aromatic aldehyde that has emerged as a valuable building block in contemporary drug discovery and materials science. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of fluorinated synthons and advanced formylation methodologies. This guide will illuminate the logical synthesis, detailed characterization, and significant applications of this versatile intermediate, offering a comprehensive resource for researchers and professionals in the chemical sciences.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Benzaldehydes, as versatile precursors to a vast array of complex molecular architectures, become particularly powerful when strategically fluorinated. This compound (DFMBA) is a prime example of such a strategically designed intermediate. The electron-withdrawing nature of the two fluorine atoms, coupled with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

The Genesis of this compound: A Synthetic Perspective

The synthesis of this compound is not attributed to a single discovery but rather evolved from the application of established formylation reactions to fluorinated aromatic precursors. The most logical and industrially scalable approach involves the electrophilic formylation of 1,4-difluoro-2-methoxybenzene. Several classical methods are amenable to this transformation, with the Vilsmeier-Haack and Rieche reactions being the most prominent.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the activated aromatic ring of 1,4-difluoro-2-methoxybenzene.

Causality in Experimental Design: The choice of 1,4-difluoro-2-methoxybenzene as the starting material is strategic. The methoxy group is a strong activating group, directing the electrophilic formylation to the ortho and para positions. In this case, the position ortho to the methoxy group and meta to the fluorine atoms is the most sterically accessible and electronically favorable site for substitution, leading to the desired this compound product.

Caption: Vilsmeier-Haack formylation of 1,4-difluoro-2-methoxybenzene.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

-

Step 1: Formation of the Vilsmeier Reagent. In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Step 2: Formylation. To the freshly prepared Vilsmeier reagent, add a solution of 1,4-difluoro-2-methoxybenzene in a suitable solvent (e.g., dichloromethane) dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, until it is slightly alkaline. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a white to off-white solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [PubChem] |

| Molecular Weight | 172.13 g/mol | [PubChem] |

| CAS Number | 879093-08-0 | [PubChem] |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| Melting Point | Not explicitly reported |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.9-4.0 ppm), two distinct aromatic protons, and a singlet for the aldehyde proton (around 9.8-10.0 ppm). The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR will display signals for the methoxy carbon, the aromatic carbons (with C-F couplings), and the carbonyl carbon of the aldehyde group (typically in the region of 185-195 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1690-1710 cm⁻¹), C-O stretching of the methoxy group, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.13). Fragmentation patterns will likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃).

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A notable application of this compound is detailed in the patent literature for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.[3][4] These compounds have shown potent inhibitory activity against kinases such as FLT3 and Aurora kinases, which are important targets in the treatment of acute myeloid leukemia (AML).[3]

In a representative synthetic scheme, this compound can be utilized in a reductive amination reaction with a suitable amine-containing heterocyclic core to introduce the substituted phenyl moiety.

Caption: General application of DFMBA in kinase inhibitor synthesis.

The fluorine atoms at the 2 and 5 positions of the benzaldehyde ring can engage in favorable interactions with the kinase active site, enhancing binding affinity and selectivity. The methoxy group can be a key hydrogen bond acceptor or can be further functionalized to modulate the pharmacokinetic properties of the final compound.

Conclusion

This compound, while not having a celebrated moment of discovery, stands as a testament to the power of strategic molecular design in organic synthesis. Its logical and efficient preparation, coupled with its unique electronic properties, has established it as a valuable intermediate for the synthesis of complex, high-value molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, characterization, and reactivity of this compound is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- 1. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Theoretical Insights into 2,5-Difluoro-4-methoxybenzaldehyde: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Research

2,5-Difluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold, make it a valuable intermediate for the synthesis of complex molecular architectures.[1] In drug discovery, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the theoretical studies on this compound, offering researchers and drug development professionals a robust framework for understanding its molecular properties and potential applications.

This document will delve into the computational analysis of this compound, detailing the methodologies for Density Functional Theory (DFT) calculations, vibrational and spectroscopic analysis, and molecular docking studies. The causality behind the selection of specific theoretical approaches will be explained, providing a self-validating system for the described protocols.

Molecular Structure and Conformational Analysis

The foundational step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional structure. For this compound, this involves geometry optimization using computational methods.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p) is a widely used and reliable method for optimizing the geometry of organic molecules and predicting their vibrational frequencies.[2][3] This level of theory provides a good balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization

-

Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling software (e.g., GaussView).

-

Calculation Setup: In the Gaussian 09W program, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) opt freq.

-

B3LYP: Specifies the density functional to be used.

-

6-311++G(d,p): Defines the basis set for the calculation.

-

opt: Requests a geometry optimization to find the minimum energy conformation.

-

freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra.

-

-

Execution: Run the calculation.

-

Analysis of Results: Upon completion, analyze the output file to obtain the optimized bond lengths, bond angles, and dihedral angles.

dot

Caption: Workflow for Geometry Optimization of this compound.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these spectra, and a close agreement between the calculated and experimental data validates the computational model.[4]

Vibrational Frequency Calculations

The freq keyword in the DFT calculation not only confirms the nature of the stationary point but also provides the harmonic vibrational frequencies.[2] It is important to note that theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies for better comparison with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Anticipated) | Assignment |

| C-H stretch (aldehyde) | ~2850-2900 | ||

| C=O stretch | ~1700 | Aldehyde carbonyl | |

| Aromatic C=C stretch | ~1500-1600 | Benzene ring | |

| C-O-C stretch | ~1200-1250 | Methoxy group | |

| C-F stretch | ~1100-1200 |

Note: The table presents anticipated ranges based on studies of similar molecules. Specific experimental data for this compound is required for a direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts.[5][6] A comparison between the calculated and experimental chemical shifts provides further validation of the computed molecular structure.[5][7]

Experimental Protocol: NMR Chemical Shift Calculation

-

Optimized Geometry: Use the optimized geometry of this compound from the previous DFT calculation.

-

Calculation Setup: In the Gaussian 09W program, specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) NMR.

-

Execution: Run the calculation.

-

Analysis of Results: The output file will contain the absolute magnetic shielding tensors. To obtain the chemical shifts, these values are referenced against the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (Anticipated) |

| ¹H (aldehyde) | ~9.5-10.0 | |

| ¹H (methoxy) | ~3.8-4.0 | |

| ¹H (aromatic) | ~6.5-7.5 | |

| ¹³C (carbonyl) | ~190 | |

| ¹³C (methoxy) | ~55-60 | |

| ¹³C (aromatic) | ~110-160 |

Note: The table presents anticipated ranges. Specific experimental NMR data is needed for a definitive comparison.

Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. Key insights can be gained from analyzing the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule.[2] It is a valuable tool for identifying the electrophilic and nucleophilic sites.[2] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and a positive potential around the aldehydic proton.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability.[2]

dot

Caption: Workflow for Analyzing the Electronic Properties of this compound.

Potential Applications in Drug Design: Molecular Docking

Given its structural features, this compound is a promising scaffold for the design of novel therapeutic agents. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme.[1][8]

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation: Identify a biological target of interest. Obtain the 3D crystal structure of the target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Prepare the 3D structure of the this compound derivative. Assign charges and define rotatable bonds.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to perform the docking simulation.[1] The program will explore various conformations of the ligand within the active site of the target and score them based on their binding affinity.

-

Analysis of Results: Analyze the docking results to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Synthesis of this compound

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT calculations for geometry optimization and spectroscopic predictions, along with analyses of electronic properties and molecular docking, researchers can gain deep insights into the molecular characteristics and potential applications of this versatile compound. The methodologies described herein, validated by their successful application to analogous benzaldehyde derivatives, provide a robust starting point for further experimental and computational investigations. Future work should focus on obtaining experimental spectroscopic data for this compound to directly validate and refine the theoretical models. Furthermore, the synthesis and biological evaluation of derivatives based on this scaffold will be crucial in realizing its potential in drug discovery and materials science.

References

- 1. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mahendrapublications.com [mahendrapublications.com]

- 3. theory dft b3lyp: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

Abstract

2,5-Difluoro-4-methoxybenzaldehyde is a valuable fluorinated aromatic compound with significant potential as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed guide for its synthesis. A critical analysis of a potential route starting from veratraldehyde (3,4-dimethoxybenzaldehyde) reveals significant synthetic challenges due to incompatible substitution patterns. Therefore, a more chemically sound and efficient multi-step pathway is proposed and detailed, commencing from the readily accessible precursor, 2,5-difluoroanisole. The outlined protocol emphasizes strategic planning in retrosynthesis and provides robust, step-by-step procedures for laboratory execution, ensuring high yield and purity of the target compound.

Introduction: The Importance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Specifically, fluorinated benzaldehydes serve as crucial intermediates for a wide array of complex molecular targets. This compound, with its unique electronic and steric properties, is an attractive precursor for novel bioactive compounds and functional materials.

Synthetic Strategy and Retrosynthetic Analysis

A successful synthesis relies on a logical and efficient pathway. Here, we analyze two potential routes to the target compound.

Critical Evaluation of the Veratraldehyde Route

The initial query proposed the synthesis of this compound from veratraldehyde (3,4-dimethoxybenzaldehyde). A thorough analysis of this proposed transformation reveals significant and likely insurmountable chemical hurdles. The core challenge lies in converting the 3,4-dimethoxy substitution pattern of the starting material to the 2,5-difluoro-4-methoxy pattern of the product.

This conversion would necessitate:

-

Demethylation of the methoxy group at the 3-position.

-

Introduction of a fluorine atom at the 2-position.

-

Conversion of the methoxy group at the 3-position (after demethylation and other steps) into a fluorine atom at the 5-position.

Such a sequence is not synthetically viable through standard aromatic chemistry. For instance, a multi-step process involving nitration, reduction to an amine, and a subsequent Sandmeyer or Balz-Schiemann reaction would still fail to address the fundamental rearrangement of the substitution pattern required. This highlights the principle that a viable synthesis must be designed from a precursor that shares a closer structural homology with the target molecule.

Caption: Diagram illustrating the synthetic challenge of the veratraldehyde route.

The Proposed Efficient Pathway: Ortho-Lithiation of 2,5-Difluoroanisole

A more logical and efficient retrosynthetic approach identifies 2,5-difluoroanisole as an ideal starting material.[2] This precursor already contains the required 2,5-difluoro and 4-methoxy (via rearrangement from the 1-position methoxy) framework. The key transformation is the introduction of a formyl (-CHO) group at the 4-position.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings.[3] The methoxy group in 2,5-difluoroanisole can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position (C4). The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group.[4][5]

Caption: Proposed efficient retrosynthetic pathway via ortho-lithiation.

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Preparation of 2,5-Difluoroanisole (Precursor)

While 2,5-difluoroanisole is commercially available, it can also be prepared from 2,5-difluorophenol.

Materials:

-

2,5-Difluorophenol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred solution of 2,5-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add dimethyl sulfate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the solid potassium salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,5-difluoroanisole, which can be purified by vacuum distillation.

Synthesis of this compound via Directed ortho-Metalation

This protocol details the key formylation step.

Materials:

-

2,5-Difluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Initial Solution: Under a positive pressure of nitrogen, add anhydrous THF to the flask via syringe. Add 2,5-difluoroanisole (1.0 eq).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-